molecular formula C19H21NO3S B2812499 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE CAS No. 1448050-99-4

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE

Cat. No.: B2812499
CAS No.: 1448050-99-4
M. Wt: 343.44
InChI Key: MIWQPIPOMXWZIS-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with a benzenesulfonyl group at the 3-position and a phenylpropan-1-one moiety. The phenylpropan-1-one backbone suggests conjugation between the ketone and aromatic systems, which may influence UV-Vis absorption or catalytic properties.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)24(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWQPIPOMXWZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the phenyl and sulfonyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one is an intriguing molecule with various applications in scientific research, particularly in medicinal chemistry and cosmetic formulations. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its potential uses.

Drug Development

The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural components suggest it may exhibit biological activities relevant to drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.

Case Study: Endothelin-Converting Enzyme Inhibition

Research has indicated that pyrrolidine derivatives, including similar compounds, can act as inhibitors of endothelin-converting enzyme (ECE). This enzyme plays a significant role in cardiovascular diseases, making such compounds valuable in developing therapeutics aimed at treating hypertension and heart failure .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of sulfonamide derivatives. The benzenesulfonyl group is known for enhancing the antibacterial efficacy of compounds. Investigations into this compound's effectiveness against various bacterial strains could lead to new treatments for infections .

Skin Care Products

The compound's properties make it suitable for incorporation into cosmetic formulations, particularly those aimed at improving skin hydration and texture.

Case Study: Topical Formulations

A study on the formulation of topical products indicated that incorporating specific compounds can significantly enhance skin hydration and sensory attributes. The use of polymers alongside this compound has been shown to optimize consistency and moisturizing effects .

Stability and Efficacy Testing

Cosmetic products containing this compound undergo rigorous testing to ensure safety and stability. The European Union's regulations require comprehensive evaluations of cosmetic ingredients before market introduction, focusing on both efficacy and safety .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-onePotential ECE Inhibitor
Similar Pyrrolidine DerivativeAntimicrobial
Other Sulfonamide CompoundsAntibacterial

Table 2: Cosmetic Formulation Attributes

IngredientEffect on SkinObservations
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-oneEnhances hydrationImproves skin texture
Polymers (e.g., soy lecithin)Increases consistencyAffects sensory properties
Natural ExtractsProvides nourishmentBiocompatible and eco-friendly

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound Name Key Functional Groups Structural Differences vs. Target Compound
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride Benzenesulfonyl chloride, pyrazole Replaces pyrrolidine with pyrazole; chloride instead of propanone-phenyl chain
1-(p-Methoxyphenyl)-3-phenyl-2-propen-1-one Propenone, methoxyphenyl, phenyl Propenone (α,β-unsaturated ketone) vs. propan-1-one; lacks sulfonyl-pyrrolidine
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one Propenone, pyrenyl, phenyl Pyrenyl substituent instead of benzenesulfonyl-pyrrolidine; conjugated propenone
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol Propanol, pyrrolidine, phenyl Alcohol (-OH) replaces ketone (-CO-); lacks benzenesulfonyl group
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one Propanone, benzyloxy, dimethylamino Benzyloxy-phenyl and dimethylamino substituents; methyl branch at C2
  • Sulfonyl Group Impact : The benzenesulfonyl group in the target compound enhances electrophilicity and stability compared to chloride analogs (e.g., ), which are more reactive in nucleophilic substitutions.
  • Pyrrolidine vs. Pyrazole/Pyrenyl : Pyrrolidine’s saturated ring may improve solubility in polar solvents compared to aromatic pyrazole or pyrenyl systems.
  • Ketone vs.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Inferred) 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride
Molecular Weight ~345.4 g/mol (calculated) 205.3 g/mol 256.71 g/mol
Solubility Moderate in DMSO, acetone High in polar solvents (due to -OH) Low in water, soluble in dichloromethane
Melting Point Not Available Not Reported 76.5–78.5°C
  • Thermal Stability: The sulfonyl group likely increases thermal stability compared to propenone derivatives .
  • Solubility : The pyrrolidine and sulfonyl groups may confer better solubility in aprotic solvents than purely aromatic analogs.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Functional Groups Key Applications (Inferred)
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one C₁₉H₂₁NO₃S (calculated) Benzenesulfonyl, pyrrolidine, ketone Pharmaceuticals, materials science
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride C₁₀H₉ClN₂O₂S Sulfonyl chloride, pyrazole Reactive intermediate
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol C₁₃H₁₉NO Pyrrolidine, alcohol Pharmaceutical precursor

Table 2: Inferred Reactivity Profile

Reaction Type Target Compound 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 1-(p-Methoxyphenyl)-3-phenyl-2-propen-1-one
Nucleophilic Substitution Moderate High Low
Oxidation Stable Stable High (due to α,β-unsaturation)

Notes and Limitations

  • Experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence.
  • Biological or catalytic applications are hypothesized based on structural analogs; direct studies are needed for validation.
  • The comparison relies heavily on computational estimates and extrapolations from fragment data.

Biological Activity

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S. Its structure includes a pyrrolidine ring substituted with a benzenesulfonyl group and a phenylpropane moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by sulfonylation and acylation processes. Specific synthetic routes have been documented in literature, highlighting the importance of optimizing conditions to improve yield and purity.

Antiviral Activity

Recent studies have explored the antiviral properties of similar compounds, indicating that derivatives with a pyrrolidine structure often exhibit activity against viruses such as HIV and HSV. For instance, one study reported that related piperidine derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . While specific data on 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one is limited, its structural similarities suggest potential antiviral effects warranting further investigation.

Antibacterial and Antifungal Activity

Compounds containing benzenesulfonyl groups have been evaluated for their antibacterial properties. In vitro studies indicate that similar derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing varying degrees of efficacy . The sulfonamide moiety is often linked to enhanced antibacterial activity due to its ability to interfere with bacterial folate synthesis.

Enzyme Inhibition

Research into related compounds has also indicated potential for enzyme inhibition. For instance, some derivatives have been shown to inhibit human acetylcholinesterase, which could have implications for treating neurodegenerative diseases . The binding interactions at the active site suggest that 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one may similarly interact with critical enzymes involved in various physiological pathways.

The exact mechanisms through which 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one exerts its biological effects remain to be fully elucidated. However, based on structural analysis and studies of similar compounds, it is hypothesized that the compound may act through:

  • Inhibition of viral replication : By interfering with viral entry or replication processes.
  • Modulation of enzyme activity : Through competitive inhibition or allosteric modulation.
  • Disruption of cellular signaling pathways : Potentially affecting pathways related to inflammation or cell proliferation.

Case Studies

In one notable study involving structurally similar compounds, researchers synthesized a series of pyrrolidine derivatives and evaluated their pharmacological profiles using various in vitro assays. The findings demonstrated significant activity against multiple strains of bacteria and viruses, suggesting that modifications to the pyrrolidine core can enhance biological efficacy .

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